2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
Description
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-2-5-13(14-8-10)18-11-6-7-15(9-11)19(16,17)12-3-4-12/h2,5,8,11-12H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEJLNZCZOSBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.
Coupling with Pyridine: The final step involves coupling the cyclopropylsulfonyl-substituted pyrrolidine with a 5-methylpyridine derivative through an etherification reaction using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations :
- Halogenated derivatives (e.g., chloro/iodo) exhibit higher reactivity in cross-coupling reactions but may incur toxicity risks, unlike the metabolically inert cyclopropane .
Pharmacological and Biochemical Profiles
Studies on pyridine-pyrrolidine hybrids highlight substituent-dependent bioactivity:
- Anticancer Activity : Chloro-substituted pyridines (e.g., Chen et al., 2006) show IC50 values of 0.5–5 µM against tyrosine kinases, attributed to halogen-mediated hydrophobic interactions . The target compound’s cyclopropylsulfonyl group may instead engage in hydrogen bonding, altering selectivity.
- Metabolic Stability : Sulfonyl-containing pyrrolidines demonstrate prolonged half-lives (t1/2 >6 hours in vitro) compared to ester or amide-linked analogues, as seen in Ghorab et al. (2009) .
Tables of Comparative Data
Table 1: Structural and Functional Comparison
Biological Activity
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring and a pyrrolidine ring, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is . The presence of the cyclopropylsulfonyl group enhances its reactivity and potential biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound could bind to various receptors, influencing cellular signaling pathways.
- Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy through modulation of immune responses.
Biological Evaluations
Recent studies have focused on the pharmacological profile of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine. Key findings include:
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study 1 | Inhibition of PD-L1 | 1.8 nM | PD-L1 |
| Study 2 | Antitumor effects | EC50 375 nM | Tumor Immunity |
| Study 3 | Enzyme inhibition | Not specified | Various Enzymes |
Case Study 1: Inhibition of PD-L1
In a study evaluating compounds for their ability to inhibit PD-L1, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine demonstrated an IC50 value of 1.8 nM, indicating potent inhibitory action against PD-L1, which is crucial for immune evasion in tumors .
Case Study 2: Antitumor Efficacy
Another investigation assessed the antitumor properties of the compound in syngeneic mouse models. The results indicated that it effectively promoted antitumor immunity, with an EC50 value of 375 nM for blocking PD-1/PD-L1 interactions .
Pharmacokinetics
The pharmacokinetic profile of the compound has been characterized in various studies, showing promising absorption and distribution characteristics. Its lipophilicity, enhanced by the trifluoromethyl group, suggests favorable bioavailability for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
